N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Overview
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have been synthesized and evaluated for their antitumor activities against various human cancer cell lines, including HeLa, A549, and MCF-7 . These compounds have shown potent growth inhibition properties, with IC50 values generally below 5 μM. They can induce apoptosis and cause cell cycle arrest, making them potential candidates for antitumor agents .
Antioxidant Properties
The benzodioxole group is known for its involvement in compounds with antioxidant properties. Research has identified compounds related to the one as effective inhibitors of carbonic anhydrase, particularly the tumor-associated isozyme CA IX. This suggests potential applications in the development of antioxidant therapies targeting specific cancer types.
Organoselenium Chemistry
Organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and characterized. These compounds have potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The benzo[d][1,3]dioxole moiety is present in compounds with significant pharmaceutical and biological applications, such as antitumor, antimicrobial, and COX-2 inhibitor activities .
Apoptotic Cell Death Induction
A class of organoselenium compounds, selenadiazole, has been shown to induce time- and dose-dependent apoptotic cell death in MCF-7 human breast carcinoma cells . This indicates that the compound could be researched further for its potential to induce apoptosis in cancer cells.
Tubulin Polymerization Inhibition
Indole-based compounds with structural similarities to the compound have been designed and synthesized for their anticancer activity. These compounds target tubulin polymerization, causing mitotic blockade and cell apoptosis . The compound could be explored for its potential to act as a microtubule-targeting agent.
Sedative and Hypotensive Effects
The 1,3-benzodioxole ring system, a part of the compound’s structure, is found in many natural and synthetic compounds exhibiting a broad spectrum of biological activity, including sedative and hypotensive effects . This suggests possible research applications in the development of new sedatives or blood pressure-lowering medications.
Antimicrobial and Anti-inflammatory Applications
Compounds containing the 1,3-benzodioxole moiety have been reported to possess antimicrobial and anti-inflammatory activities. This opens up research avenues for the compound to be developed into new antimicrobial or anti-inflammatory agents .
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it can be inferred that the compound might target specific proteins or enzymes involved in the growth and proliferation of these cancer cells.
Mode of Action
Compounds with similar structures have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The compound has been shown to have potent growth inhibition properties against various human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These results suggest that the compound could have potential antitumor activity.
properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(24-11-14-5-8-18-19(9-14)31-13-30-18)12-32-23-27-26-22(33-23)25-21(29)17-7-6-15-3-1-2-4-16(15)10-17/h1-10H,11-13H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIXVHJWIIRUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide |
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